molecular formula C23H19ClN4O B11287185 N-(4-chlorophenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-chlorophenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11287185
M. Wt: 402.9 g/mol
InChI Key: ZMWJOFJODNQSSP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

The synthesis of N-(4-chlorophenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

N-(4-chlorophenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

N-(4-chlorophenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazolopyridine derivatives, such as:

Properties

Molecular Formula

C23H19ClN4O

Molecular Weight

402.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H19ClN4O/c1-14-21-19(23(29)25-17-11-9-16(24)10-12-17)13-20(15-7-8-15)26-22(21)28(27-14)18-5-3-2-4-6-18/h2-6,9-13,15H,7-8H2,1H3,(H,25,29)

InChI Key

ZMWJOFJODNQSSP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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